molecular formula C19H15ClO5S B4720630 2-chloro-6-ethoxy-4-formylphenyl 2-naphthalenesulfonate

2-chloro-6-ethoxy-4-formylphenyl 2-naphthalenesulfonate

Cat. No. B4720630
M. Wt: 390.8 g/mol
InChI Key: OHVYNYLMMMTQTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-6-ethoxy-4-formylphenyl 2-naphthalenesulfonate (Cefn) is a chemical compound that has gained significant attention in scientific research in recent years. It is a sulfonated naphthalene derivative that has been used in various biochemical and physiological studies due to its unique properties.

Mechanism of Action

2-chloro-6-ethoxy-4-formylphenyl 2-naphthalenesulfonate inhibits the activity of PTPs and PDEs by binding to the active site of these enzymes. This binding prevents the enzymes from carrying out their normal functions, which leads to a disruption in cellular signaling pathways.
Biochemical and Physiological Effects:
2-chloro-6-ethoxy-4-formylphenyl 2-naphthalenesulfonate has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by disrupting cellular signaling pathways. 2-chloro-6-ethoxy-4-formylphenyl 2-naphthalenesulfonate has also been shown to have anti-inflammatory effects by inhibiting the activity of PDEs, which play a role in inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-6-ethoxy-4-formylphenyl 2-naphthalenesulfonate in lab experiments is its ability to selectively inhibit the activity of PTPs and PDEs. This allows researchers to study the specific role of these enzymes in cellular signaling pathways. However, one limitation of using 2-chloro-6-ethoxy-4-formylphenyl 2-naphthalenesulfonate is its potential toxicity to cells, which can affect the interpretation of experimental results.

Future Directions

There are several future directions for research involving 2-chloro-6-ethoxy-4-formylphenyl 2-naphthalenesulfonate. One area of research is the development of new derivatives of 2-chloro-6-ethoxy-4-formylphenyl 2-naphthalenesulfonate that have improved selectivity and potency. Another area of research is the study of the role of PTPs and PDEs in various disease states, such as cancer and inflammation. Additionally, the use of 2-chloro-6-ethoxy-4-formylphenyl 2-naphthalenesulfonate in drug discovery and development is an area of interest for future research.

Scientific Research Applications

2-chloro-6-ethoxy-4-formylphenyl 2-naphthalenesulfonate has been used in various scientific research studies due to its ability to inhibit the activity of certain enzymes. It has been found to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in regulating cell signaling pathways. 2-chloro-6-ethoxy-4-formylphenyl 2-naphthalenesulfonate has also been shown to inhibit the activity of phosphodiesterases (PDEs), which are enzymes that play a role in regulating intracellular signaling pathways.

properties

IUPAC Name

(2-chloro-6-ethoxy-4-formylphenyl) naphthalene-2-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClO5S/c1-2-24-18-10-13(12-21)9-17(20)19(18)25-26(22,23)16-8-7-14-5-3-4-6-15(14)11-16/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVYNYLMMMTQTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Cl)OS(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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